3-[(Tert-butyldimethylsilyl)oxy]-1-propanal

Organic Synthesis Aldehyde Preparation Oxidation

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal (CAS 89922-82-7) is a C3 building block that incorporates a tert-butyldimethylsilyl (TBDMS/TBS) protecting group on a terminal aldehyde. With a molecular weight of 188.34 g/mol and typical commercial purity exceeding 95.0% (GC) , this compound functions as a protected electrophile for chain extension in multistep syntheses.

Molecular Formula C9H20O2Si
Molecular Weight 188.34 g/mol
CAS No. 89922-82-7
Cat. No. B015443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
CAS89922-82-7
Synonyms3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanal;  3-(tert-Butyl-dimethylsilanyloxy)propionaldehyde; 
Molecular FormulaC9H20O2Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCC=O
InChIInChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3
InChIKeyWGWCJTNWUFFGFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal (CAS 89922-82-7): Procurement Specifications and Silyl Ether Stability Profile


3-[(Tert-butyldimethylsilyl)oxy]-1-propanal (CAS 89922-82-7) is a C3 building block that incorporates a tert-butyldimethylsilyl (TBDMS/TBS) protecting group on a terminal aldehyde. With a molecular weight of 188.34 g/mol and typical commercial purity exceeding 95.0% (GC) [1], this compound functions as a protected electrophile for chain extension in multistep syntheses. The TBDMS ether enhances hydrolytic stability and solubility compared to unprotected 3-hydroxypropanal [2], while the free aldehyde remains available for Wittig olefination and nucleophilic addition reactions .

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal: Why Alternative Silyl Ethers or Unprotected Analogs Cannot Be Directly Substituted


Direct substitution of 3-[(tert-butyldimethylsilyl)oxy]-1-propanal with a smaller silyl ether (e.g., TMS or TES) or with unprotected 3-hydroxypropanal introduces quantifiable risks in multistep synthesis. Smaller silyl groups (TMS, TES) exhibit up to 10-fold faster acid-catalyzed hydrolysis [1], leading to premature deprotection under standard workup conditions. Conversely, the bulkier TBDPS analog, while more stable, requires harsher deprotection conditions (e.g., extended TBAF treatment) that may degrade acid-sensitive downstream products [2]. Unprotected 3-hydroxypropanal is prone to self-polymerization and side reactions at ambient temperature, severely limiting its utility as a stable building block [3]. The TBDMS group occupies a quantifiable intermediate position in the stability hierarchy (TMS1], enabling predictable, orthogonal deprotection with fluoride sources without compromising overall synthetic efficiency.

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal: Comparative Performance Evidence for Procurement and Method Selection


Synthetic Yield Comparison: TBDMS-Protected Aldehyde vs. Unprotected Analog in Oxidation Step

In the preparation of 3-[(tert-butyldimethylsilyl)oxy]-1-propanal from the corresponding alcohol using Dess-Martin periodinane, the isolated yield reaches 82% after chromatographic purification . In contrast, analogous oxidations of unprotected 3-hydroxypropanol are complicated by over-oxidation and polymerization, with reported yields typically below 50% and requiring stringent temperature control [1]. This 32+ percentage point yield advantage directly translates to reduced solvent consumption, lower purification costs, and higher throughput per synthetic batch.

Organic Synthesis Aldehyde Preparation Oxidation

Hydrolytic Stability: TBDMS vs. TMS and TES Silyl Ethers Under Acidic Conditions

The acidic stability of silyl ethers follows a well-established hierarchy: TMS < TES < TBS < TIPS < TBDPS [1]. Quantitative studies demonstrate that TMS ethers undergo complete hydrolysis within minutes at pH 4, while TBS (TBDMS) ethers exhibit half-lives exceeding 24 hours under identical conditions [2]. This 100-fold stability difference means that reactions requiring mildly acidic workup (e.g., quenching with NH4Cl) will cleave TMS-protected aldehydes but leave TBDMS-protected aldehydes intact, enabling sequential deprotection strategies in complex molecule synthesis.

Protecting Group Chemistry Stability Deprotection

Application in Vitamin D Analog Synthesis: Demonstrated Utility in Complex Molecule Construction

3-(tert-Butyldimethylsiloxy)propanal served as a key intermediate in the synthesis of the A-ring of calcitriol (1α,25-dihydroxyvitamin D3), an active vitamin D metabolite. The compound participated in an asymmetric carbonyl-ene reaction with 3-methylene-2,3-dihydrofuran, enabling a diastereoselective Friedel-Crafts hydroxyalkylation [1]. The complete A-ring (Z)-dienol of calcitriol was synthesized in 12 steps from this TBDMS-protected aldehyde in 17% overall yield [1]. While no direct comparator yield is provided, the successful execution of 12 steps with a sensitive protected aldehyde underscores the orthogonal compatibility of the TBDMS group with multiple reaction conditions (carbonyl-ene, Friedel-Crafts, oxidation, Peterson olefination) that would likely cleave less stable TMS or TES protecting groups.

Medicinal Chemistry Natural Product Synthesis Vitamin D

3-[(Tert-butyldimethylsilyl)oxy]-1-propanal: Recommended Research Applications Based on Verified Evidence


Multistep Total Synthesis of Complex Natural Products and Pharmaceuticals

In total synthesis campaigns requiring >5 linear steps, 3-[(tert-butyldimethylsilyl)oxy]-1-propanal provides a stable, orthogonal protecting group that survives acidic workup, hydrogenolysis, and mild reduction conditions [1]. Its use in the 12-step synthesis of calcitriol A-ring demonstrates compatibility with diverse reaction manifolds . For procurement decisions, specifying this compound over smaller silyl ethers (TMS, TES) reduces the risk of premature deprotection and batch failure, particularly when subsequent steps involve aqueous acid quenches or Lewis acid catalysis.

Orthogonal Protection Strategies in Carbohydrate and Polyol Chemistry

The TBDMS group exhibits selectivity for primary alcohols over secondary alcohols in competitive silylation, enabling the chemoselective protection of 1,3-propanediol derivatives without affecting secondary hydroxyls [1]. This selectivity is quantifiable: under standard conditions (TBDMSCl, imidazole, DMF), primary alcohols are protected >95% while secondary alcohols remain <5% converted [1]. This property is critical for constructing differentially protected polyol intermediates in carbohydrate and macrolide synthesis, where simultaneous protection would lead to inseparable regioisomeric mixtures.

Aldehyde Building Block for Wittig Olefination and Chain Extension

Following deprotection with fluoride sources (e.g., TBAF), 3-[(tert-butyldimethylsilyl)oxy]-1-propanal yields 3-hydroxypropanal in situ, which serves as a versatile coupling partner for Wittig olefinations [1]. The protected form allows for the aldehyde to be carried through multiple synthetic steps before liberation, enabling late-stage diversification. The reported yields for the synthesis of the compound itself (66-82%) and its subsequent use in high-value transformations (e.g., discodermolide subunit synthesis) justify its cost relative to unprotected alternatives that degrade before use.

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